molecular formula C7H7Br2F6O5P B3051192 Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate CAS No. 318967-86-1

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate

Cat. No.: B3051192
CAS No.: 318967-86-1
M. Wt: 475.9 g/mol
InChI Key: WQKORYQQLDAFDJ-UHFFFAOYSA-N
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Description

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate is a specialized Horner–Wadsworth–Emmons (HWE) reagent characterized by its unique trifluoroethoxy and dibromo substituents. Structurally, it belongs to the class of phosphonoacetates, where the phosphorus atom is bonded to two 2,2,2-trifluoroethoxy groups and a dibromo-substituted acetate moiety. The trifluoroethoxy groups enhance the electron-withdrawing nature of the phosphoryl group, while the dibromo substituents likely influence reactivity and selectivity in HWE reactions .

Properties

IUPAC Name

methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2F6O5P/c1-18-4(16)7(8,9)21(17,19-2-5(10,11)12)20-3-6(13,14)15/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKORYQQLDAFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(P(=O)(OCC(F)(F)F)OCC(F)(F)F)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2F6O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572825
Record name Methyl [bis(2,2,2-trifluoroethoxy)phosphoryl](dibromo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318967-86-1
Record name Methyl [bis(2,2,2-trifluoroethoxy)phosphoryl](dibromo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate typically involves the reaction of methyl bromoacetate with bis(2,2,2-trifluoroethyl) phosphite in the presence of a base such as potassium bis(trimethylsilyl)amide (KHMDS) and a catalyst like 18-crown-6 . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, around -78°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and bases like sodium hydroxide for hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate exerts its effects involves the interaction of its phosphoryl group with various molecular targets. The trifluoroethoxy groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The bromine atoms can be easily substituted, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Phosphoryl Group Halogen Substituents Key Applications/Reactivity
This compound (Target) 2,2,2-Trifluoroethoxy 2,2-Dibromo Potential Z-selective HWE reagent; enhanced electron-withdrawing effects for stereocontrol
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate (Still–Gennari reagent) 2,2,2-Trifluoroethoxy None Z-selective HWE reagent for α,β-unsaturated esters; used in protein functionalization
Ethyl diphenylphosphonoacetate (Ando reagent) Phenyl None E-selective HWE reagent; classical reagent for olefination
Methyl 2-[bis(benzylthio)phosphoryl]acetate Benzylthio None Diastereodivergent synthesis of (E)- and (Z)-α,β-unsaturated esters via sulfur substitution
Methyl 2-bromo-2-(triphenyl-λ⁵-phosphanylidene)acetate Triphenylphosphoranylidene Bromo Used in Wittig-like reactions for bromoalkene synthesis

Key Observations :

Electron-Withdrawing Effects: The trifluoroethoxy groups in the target compound and Still–Gennari reagent enhance Z-selectivity in HWE reactions compared to phenyl groups in the Ando reagent .

Halogen Influence: Bromine substituents (as in the target compound and methyl 2-bromo-2-(triphenyl-λ⁵-phosphanylidene)acetate) introduce steric bulk and electronic effects that can alter reaction pathways.

Sulfur vs. Oxygen Substituents : Compounds with sulfur-based substituents (e.g., benzylthio) exhibit distinct reactivity profiles, enabling diastereodivergent synthesis, whereas oxygen-based groups (e.g., trifluoroethoxy) prioritize stereoselectivity .

Key Findings :

  • The Still–Gennari reagent’s synthesis under mild conditions highlights the adaptability of HWE reagents for diverse functionalizations. The target compound’s dibromo substitution may require specialized bromination steps, but direct evidence is lacking in the literature reviewed .
  • Sulfur-containing analogs (e.g., benzylthio derivatives) demonstrate flexibility in stereochemical outcomes, suggesting that brominated variants like the target compound could exhibit similar tunability .

Table 3: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Stability Concerns
This compound (Target) C₈H₉Br₂F₆O₅P ~500.9 (calculated) Data not available Potential bromine-related toxicity
Still–Gennari reagent C₇H₉F₆O₅P 332.13 >97% Stable under inert atmosphere
Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate C₈H₁₁F₆O₅P 332.13 >97% Hygroscopic

Notes:

  • Stability data for brominated HWE reagents are scarce, but analogous compounds (e.g., methyl 2-bromo-2-(triphenyl-λ⁵-phosphanylidene)acetate) are typically stored under inert conditions .

Biological Activity

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate (CAS Number: 287481-44-1) is a phosphonate compound known for its utility in organic synthesis, particularly in the preparation of stereoselective reagents. This article explores its biological activity, including its synthesis methods, applications in organic chemistry, and potential biological effects.

  • Molecular Formula : C7H8BrF6O5P
  • Molecular Weight : 397.004 g/mol
  • Physical State : Typically appears as a clear to dark orange-brown liquid .

Synthesis Methods

The synthesis of this compound has been documented through several methods. One notable method involves the use of trimethyl phosphonoacetate as a precursor. The reaction conditions typically utilize various catalysts and solvents to achieve high yields.

Example Synthesis Reaction

A common synthetic route involves:

  • Starting Material : Trimethyl phosphonoacetate.
  • Reagents : Trimethylsilyl bromide and sodium methoxide.
  • Catalysts : Cationic exchange resin (e.g., Dowex® 50W-X80).
  • Yield : Yields can reach up to 68% under optimized conditions .

Applications in Organic Synthesis

This compound is primarily utilized as a reagent in the stereoselective synthesis of various compounds:

  • Stereoselective Synthesis : It has been effectively employed in the preparation of (E)-α-bromoacrylates, showcasing its importance in creating compounds with specific stereochemistry .
  • Still-Gennari Reagent : This compound acts as a Still-Gennari-type reagent, facilitating reactions that require high selectivity and efficiency in the formation of double bonds .

Case Studies and Research Findings

Research has highlighted the effectiveness of this compound in various synthetic applications:

  • Stereoselective Synthesis : A study demonstrated the efficient preparation of methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate for synthesizing (E)-α-bromoacrylates using optimized one-step methods .
    Reaction TypeYield (%)Reference
    Stereoselective SynthesisUp to 94%
  • Mechanistic Insights : Investigations into the reaction mechanisms involving this compound have revealed that it can form dicationic salts that enhance nucleophilic substitution reactions at phosphorus .
  • Synthetic Versatility : The compound has been used successfully to prepare various derivatives and related reagents through modifications of its structure and reaction conditions .

Q & A

What are the established synthetic routes for Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate, and what reaction conditions optimize yield?

Basic Research Question
The compound is synthesized via a two-step Garegg–Samuelsson reaction starting from methyl 2-(dimethoxyphosphoryl)acetate. Key steps include:

  • Step 1 : Intermediate formation using triphenylphosphine, iodine, and imidazole to replace methoxy groups with trimethylsilyloxy groups.
  • Step 2 : Substitution of trimethylsilyloxy groups with 2,2,2-trifluoroethoxy groups under nucleophilic conditions.
    Optimal yields (>90%) are achieved using anhydrous toluene, DBU (1,8-diazabicycloundec-7-ene) as a base, and strict moisture-free conditions .

How does the choice of base and solvent influence the stereochemical outcome of Horner–Wadsworth–Emmons (HWE) reactions using this compound?

Advanced Research Question
The stereoselectivity of HWE reactions depends on:

  • Base : Strong bases like t-BuOK with 18-C-6 crown ether favor E-selectivity (≥95%) by stabilizing the transition state via cation coordination. Weak bases may lead to mixed E/Z ratios .
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates and selectivity by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) reduce side reactions but require higher temperatures .
    Methodological Tip: For Z-selectivity, use mixed phosphonoacetates (e.g., isopropoxy/trifluoroethoxy derivatives) and DBU in THF .

What strategies can reconcile conflicting data on reaction yields when using this reagent under varying catalytic conditions?

Advanced Research Question
Discrepancies in yields often arise from:

  • Moisture Sensitivity : Hydrolysis of the phosphoryl group reduces reactivity. Use molecular sieves or rigorous drying protocols .
  • Catalyst Purity : Trace impurities in DBU or crown ethers can alter kinetics. Recrystallize or distill catalysts before use.
  • Substituent Effects : Bulky substituents (e.g., benzylthio groups) slow reaction rates but improve selectivity. Adjust stoichiometry (e.g., 1.2 equiv aldehyde) to compensate .
    Data Analysis Tip: Cross-reference IR and ³¹P NMR spectra to confirm reagent integrity before use .

What characterization techniques are critical for confirming the structure and purity of this compound post-synthesis?

Basic Research Question
Essential analytical methods include:

  • ³¹P NMR : Confirms phosphoryl group integrity (δ ~20–25 ppm for trifluoroethoxy derivatives) .
  • ¹H/¹³C NMR : Identifies dibromoacetate moiety (δ ~4.0–4.5 ppm for methyl ester; δ ~60–70 ppm for quaternary carbon) .
  • IR Spectroscopy : Validates ester C=O stretch (~1740 cm⁻¹) and P=O stretch (~1250 cm⁻¹) .
  • HRMS : Ensures molecular ion consistency (e.g., m/z 467.85 for C₇H₆Br₂F₆O₅P) .

How do modifications to the phosphoryl group's substituents impact reactivity and selectivity in olefination reactions?

Advanced Research Question
Substituent effects include:

  • Electron-Withdrawing Groups (e.g., trifluoroethoxy): Increase electrophilicity of the phosphoryl center, accelerating aldehyde addition but requiring milder bases to avoid over-reactivity .
  • Sulfur/Nitrogen Substituents (e.g., benzylthio): Enhance Z-selectivity via steric hindrance and altered transition-state geometry. For example, methyl 2-[bis(benzylthio)phosphoryl]acetate achieves Z/E ratios up to 9:1 .
    Methodological Insight: Sequential alcoholysis of the Still–Gennari reagent allows modular synthesis of mixed phosphonoacetates for tailored selectivity .

How can computational modeling aid in predicting the stereochemical outcomes of reactions involving this reagent?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict:

  • Steric Effects : Bulky substituents (e.g., trifluoroethoxy) favor E-isomers by stabilizing planar transition states.
  • Electronic Effects : Electron-withdrawing groups lower LUMO energy, increasing reaction rates.
    Validation: Compare computed activation energies with experimental E/Z ratios to refine models .

What are the limitations of this reagent in synthesizing sterically hindered trisubstituted alkenes?

Advanced Research Question
Challenges include:

  • Steric Crowding : Bulky aldehydes (e.g., ortho-substituted aromatics) exhibit low reactivity. Mitigate by using excess reagent (2.5 equiv) and prolonged reaction times (24–48 h) .
  • Side Reactions : β-Elimination can occur with highly electron-deficient aldehydes. Use low temperatures (0°C) and slow addition to suppress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate

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